molecular formula C16H20N2O4 B2852599 N-(2-(3,4-Dimethoxyphenyl)ethyl)(3,5-dimethylisoxazol-4-YL)formamide CAS No. 1026328-20-0

N-(2-(3,4-Dimethoxyphenyl)ethyl)(3,5-dimethylisoxazol-4-YL)formamide

Cat. No.: B2852599
CAS No.: 1026328-20-0
M. Wt: 304.346
InChI Key: WUMYHJPIZATPET-UHFFFAOYSA-N
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Description

“N-(2-(3,4-Dimethoxyphenyl)ethyl)(3,5-dimethylisoxazol-4-YL)formamide” is a complex organic compound. It contains a formamide group, which is an amide derived from formic acid. It also contains a dimethylisoxazole group, which is a type of isoxazole, a five-membered ring compound with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The compound also has a 3,4-dimethoxyphenyl group, which is a phenyl group substituted with two methoxy groups at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The formamide group would likely be involved in hydrogen bonding, while the isoxazole ring could participate in aromatic stacking interactions. The dimethoxyphenyl group could also be involved in pi-pi interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • The reaction of formylindoles with TOSMIC in the presence of potassium carbonate in methanol under reflux conditions leads to the formation of indolyloxazoles and stable indolyl primary enamines, indicating potential pathways for synthesizing complex organic structures involving N-(2-(3,4-Dimethoxyphenyl)ethyl)(3,5-dimethylisoxazol-4-YL)formamide or related compounds (Chakrabarty et al., 2005).
  • The synthesis and crystal structure of derivatives involving similar chemical frameworks show the versatility of these compounds in forming stable crystalline structures suitable for X-ray diffraction analysis, providing insights into their structural characteristics (Ji, 2006).

Chemical Properties and Applications

  • The development of asymmetric bis(formamidinate) group 4 complexes showcases the application of formamide derivatives in catalysis and polymerization, highlighting the influence of nitrogen substituents on the activity of catalysts and properties of polymers (Kulkarni et al., 2014).
  • Investigations into the embryotoxicity of amide-type solvents in rats and rabbits from cutaneous application provide crucial data for understanding the biological implications and safety profiles of chemicals structurally related to this compound (Stula Ef & W. C. Krauss, 1977).

Novel Applications

  • The establishment of inhibitory concentrations of novel formamide fungicides on fungi pertinent to medicine and agriculture demonstrates the potential of formamide derivatives in developing new fungicidal agents. This research underscores the importance of understanding the action mechanism of these compounds to combat fungal resistance (Schwan & Bobylev, 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. If it’s a drug, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10-15(11(2)22-18-10)16(19)17-8-7-12-5-6-13(20-3)14(9-12)21-4/h5-6,9H,7-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMYHJPIZATPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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